An In-depth Technical Guide to the Chemical Properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. This document consolidates essential data, including physical constants, spectroscopic information, and reactivity profiles. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, alongside safety information. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid pinacol ester, is an aromatic organoboron compound.[1] Its structure incorporates a benzonitrile moiety and a pinacolboronate ester group. This arrangement makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The pinacol ester provides enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, facilitating its handling and use in a wide range of synthetic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | [1] |
| CAS Number | 214360-46-0 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Solubility | Good solubility in common organic solvents such as THF, Dioxane, Toluene, and DMF. | [2] |
| Stability | Stable under standard conditions, but sensitive to moisture. Should be stored under an inert atmosphere. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl groups of the pinacol ester.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | s | 1H | Ar-H |
| ~7.9-8.0 | d | 1H | Ar-H |
| ~7.6-7.7 | d | 1H | Ar-H |
| ~7.4-7.5 | t | 1H | Ar-H |
| 1.35 | s | 12H | -C(CH₃)₂ |
Note: Predicted chemical shifts are for a spectrum recorded in CDCl₃. Actual values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~129 | Ar-C |
| ~119 | -CN |
| ~113 | Ar-C |
| ~84 | -O-C(CH₃)₂ |
| ~25 | -C(CH₃)₂ |
Note: Predicted chemical shifts are for a spectrum recorded in CDCl₃. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation.
Reactivity and Synthetic Applications
The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its role as a coupling partner in transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the cyanophenyl group and various organic halides or triflates. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
A generalized reaction scheme is as follows:
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This procedure is adapted from standard methods for the synthesis of aryl pinacol boronate esters from the corresponding aryl halide.
Methodology:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.
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Reaction: The reaction mixture is heated to 80-90 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a solid.
Suzuki-Miyaura Cross-Coupling with 4-Iodoanisole
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using the title compound.
Methodology:
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Reaction Setup: In a round-bottom flask, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 eq), 4-iodoanisole (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) are combined.
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Solvent and Base: A solvent system, typically a mixture of toluene and water (e.g., 4:1), and a base, such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), are added.
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Inert Atmosphere: The flask is purged with an inert gas.
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Reaction: The mixture is heated to reflux (around 100 °C) and stirred vigorously for 2-8 hours until the starting materials are consumed (monitored by TLC or GC-MS).
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Workup: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
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Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield 3-(4-methoxyphenyl)benzonitrile.
Safety Information
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to specific biological activities or signaling pathways. However, the biaryl structures synthesized using this building block are prevalent in many biologically active compounds. The cyanophenyl moiety is a common feature in various pharmaceutical agents.
Structurally related boronic acid derivatives have been explored for various applications. For instance, benzyl boronate tags have been utilized for the subcellular targeting of molecules to the nucleus, which is crucial for understanding biological processes and for enhancing the efficacy of certain drugs.
Conclusion
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a valuable and versatile reagent in organic synthesis. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. This guide provides essential information for its safe and effective use in a research and development setting.
